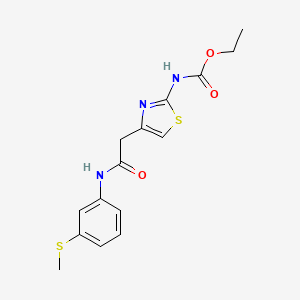

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

描述

属性

IUPAC Name |

ethyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)22-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFMQEPMVIHJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the carbamate group: This step involves the reaction of the thiazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Coupling with the amine: The final step involves coupling the thiazole-carbamate intermediate with 3-(methylthio)aniline under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

化学反应分析

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

科学研究应用

Chemical Profile

- IUPAC Name : Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Molecular Formula : C13H14N2O3S

- Molecular Weight : 282.38 g/mol

- CAS Number : Not specified in the provided data.

Antitumor Activity

Research indicates that compounds containing thiazole rings, such as this compound, exhibit significant antitumor properties. The mechanisms often involve:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Targeting Specific Pathways : It is believed that the compound interacts with key signaling pathways involved in cancer progression, potentially affecting proteins that regulate cell survival and proliferation.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes:

- Mechanism of Action : The compound's structure suggests it could bind to active sites of enzymes critical for tumor metabolism or other pathological processes.

- Research Findings : Preliminary studies have indicated that this compound can inhibit enzymes involved in metabolic pathways of cancer cells, leading to decreased energy production and increased apoptosis.

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects:

- Cytokine Modulation : this compound may influence the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Cellular Studies : In vitro studies have shown that the compound can reduce inflammatory cell infiltration in models of acute inflammation.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound demonstrated potent activity against breast and ovarian cancer cell lines. The study reported:

- IC50 Values : The compound exhibited low nanomolar IC50 values, indicating high potency against these cancer types.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of this compound in inhibiting tumor growth. Key findings included:

- Apoptosis Induction : Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls.

Case Study 3: Enzyme Interaction Studies

Research examining the interaction between this compound and specific enzymes showed:

- Binding Affinity : The compound demonstrated significant binding affinity to target enzymes involved in cancer metabolism, suggesting potential for therapeutic applications.

作用机制

The mechanism of action of Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

相似化合物的比较

Similar compounds to Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate include other thiazole derivatives such as:

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

Benzothiazole: Used in the development of anti-tubercular drugs.

Thiazolidine: Investigated for its anti-inflammatory and antidiabetic activities.

生物活性

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and has a molecular weight of approximately 286.33 g/mol. The structural components include a thiazole ring, a carbamate moiety, and a methylthio-substituted phenyl group, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that might involve the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds with similar structures possess inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may act as an inhibitor of specific enzymes involved in metabolic processes or signal transduction pathways. The inhibition profile can be assessed using enzyme assays to determine the IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Case Studies and Research Findings

- Antitumor Efficacy : A study involving thiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as lead compounds for further development .

- Antimicrobial Studies : In another investigation, a series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, with some derivatives showing significant activity comparable to standard antibiotics .

- Enzyme Inhibition : A recent study focused on the inhibition of specific kinases by thiazole derivatives revealed that modifications in the side chains could enhance selectivity and potency against target enzymes .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induced apoptosis in cancer cells | |

| Antimicrobial | Inhibited growth of various bacteria | |

| Enzyme Inhibition | Significant inhibition of target enzymes |

Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Thiazole with methylthio substitution | High | Effective against cancer cell lines |

| Carbamate moiety present | Moderate | Enhances solubility and bioavailability |

常见问题

Q. What synthetic methodologies are most effective for preparing Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

The synthesis typically involves multi-step organic reactions, such as:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions .

- Amide bond formation : Coupling of a thiazol-2-amine intermediate with a 3-(methylthio)phenylacetic acid derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Ethyl carbamate introduction : Reaction of a hydroxyl or amine group on the thiazole ring with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Key optimization parameters include solvent choice (ethanol, DMF), reaction time (40–72 hours for cyclization), and catalyst use (piperidine for imine formation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Standard characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions (e.g., methylthio group at ~δ 2.5 ppm for S-CH₃) and carbamate linkage (C=O at ~δ 165–170 ppm) .

- IR : Confirmation of amide (N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and carbamate (C-O-C ~1250 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₅H₁₇N₃O₃S₂) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies involving thiazole-carbamate derivatives?

Discrepancies may arise from:

- Solubility variations : Use of DMSO vs. aqueous buffers can affect bioavailability. Standardize solvent systems (e.g., 0.1% DMSO in PBS) .

- Assay specificity : Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Structural analogs : Compare activity of methylthio (-SMe) vs. sulfone (-SO₂Me) variants to assess electronic effects on target binding . Example: In anticancer screens, methylthio derivatives often show higher membrane permeability but lower metabolic stability than sulfones .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

Key SAR considerations:

- Thiazole core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to enhance electrophilicity for covalent target binding .

- Carbamate moiety : Replace ethyl with propargyl groups to enable click chemistry for target identification .

- Methylthio substitution : Evaluate bioisosteres (e.g., -SCH₂F) to balance lipophilicity and oxidative stability . Tabulated SAR data from analogs (e.g., IC₅₀ values against kinase targets) can guide iterative design .

Q. What advanced analytical methods are critical for studying this compound’s mechanism of action?

- Molecular docking : Predict binding modes with targets like EGFR or PARP using AutoDock Vina and validated crystal structures (PDB IDs: 1M17, 4UND) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

- Metabolomics : LC-MS/MS to identify metabolites (e.g., hydrolysis of the carbamate to a primary amine) in hepatic microsomes .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final carbamation step?

Common issues and solutions:

- Side reactions : Competing urea formation from residual amines. Pre-purify intermediates via column chromatography .

- Solvent choice : Use anhydrous THF instead of ethanol to minimize hydrolysis of ethyl chloroformate .

- Temperature control : Maintain 0–5°C during carbamate formation to suppress dimerization .

Q. What in vitro models are appropriate for evaluating this compound’s antiviral activity?

- Viral replication assays : Use luciferase-based reporters (e.g., HIV-1 NL4-3.Luc.R-E-) in HEK293T cells, with EC₅₀ calculations normalized to cytotoxicity (CC₅₀) .

- Protease inhibition : Screen against SARS-CoV-2 3CLpro or NS3/4A proteases via fluorescence resonance energy transfer (FRET) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。